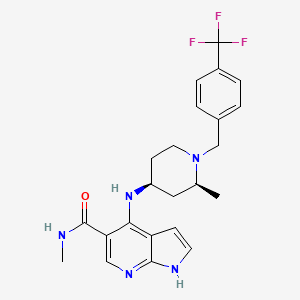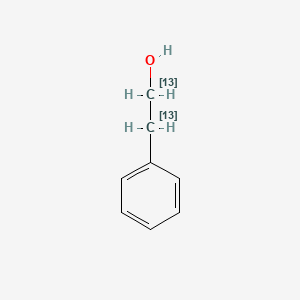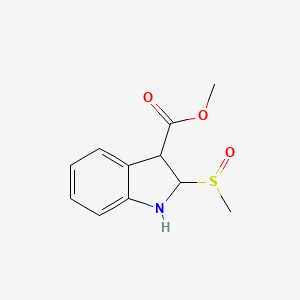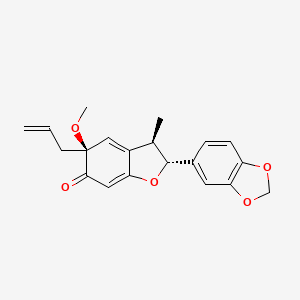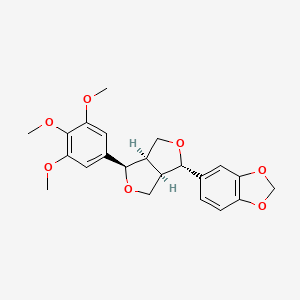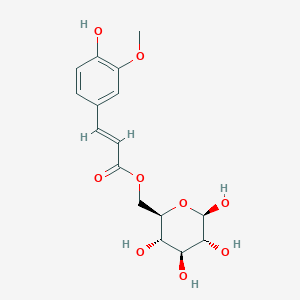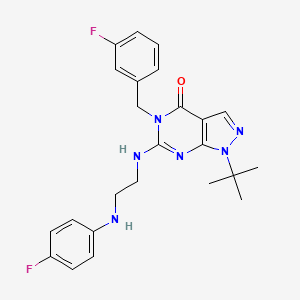
Pde1-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde1-IN-6 is a selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various physiological processes, including cardiac function, neuronal signaling, and smooth muscle relaxation .
Preparation Methods
The synthesis of Pde1-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Pde1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Pde1-IN-6 has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
Pde1-IN-6 exerts its effects by selectively inhibiting PDE1, thereby prolonging the intracellular signaling of cAMP and cGMP. This inhibition leads to increased levels of these cyclic nucleotides, which in turn modulate various biochemical processes. For example, in cardiac cells, the increased cAMP levels enhance contractility by activating protein kinase A (PKA) and increasing calcium conductance through L-type calcium channels .
Comparison with Similar Compounds
Pde1-IN-6 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include vinpocetine and ITI-214, which also inhibit PDE1 but may have different selectivity profiles and therapeutic applications . Vinpocetine is primarily used for its neuroprotective effects, while ITI-214 has been studied for its potential in treating heart failure and cognitive disorders .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of PDE1 in various physiological processes and potential therapeutic applications. Its unique properties and selectivity make it a promising candidate for further investigation in the fields of cardiology, neurology, and pharmacology.
Properties
Molecular Formula |
C24H26F2N6O |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-tert-butyl-6-[2-(4-fluoroanilino)ethylamino]-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H26F2N6O/c1-24(2,3)32-21-20(14-29-32)22(33)31(15-16-5-4-6-18(26)13-16)23(30-21)28-12-11-27-19-9-7-17(25)8-10-19/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,30) |
InChI Key |
CGZDNFLOJLBCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)NCCNC3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


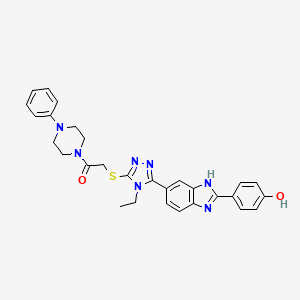
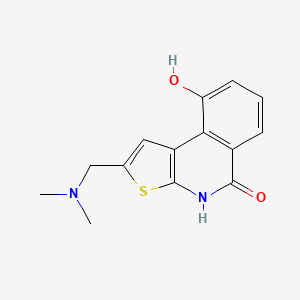
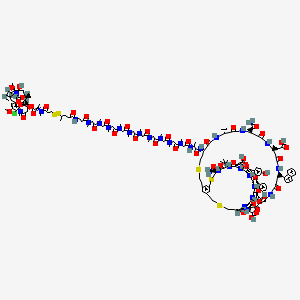
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
